BenchChemオンラインストアへようこそ!

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Dopamine D2 receptor Benzamide pharmacophore Regioisomeric specificity

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS 802829-67-0) is a substituted pyrrolidine derivative with molecular formula C₇H₁₅Br₂N and molecular weight 273.01 g·mol⁻¹. The compound exists as the hydrobromide salt, in which the tertiary pyrrolidine nitrogen is protonated and paired with a bromide counterion, while a reactive bromomethyl substituent occupies the 2-position of the ring and an ethyl group is attached to the ring nitrogen.

Molecular Formula C7H15Br2N
Molecular Weight 273.012
CAS No. 802829-67-0
Cat. No. B2923038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide
CAS802829-67-0
Molecular FormulaC7H15Br2N
Molecular Weight273.012
Structural Identifiers
SMILESCCN1CCCC1CBr.Br
InChIInChI=1S/C7H14BrN.BrH/c1-2-9-5-3-4-7(9)6-8;/h7H,2-6H2,1H3;1H
InChIKeyXEXHCRLZJBFJRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide (CAS 802829-67-0) – Procurement-Relevant Structural and Physicochemical Profile


2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS 802829-67-0) is a substituted pyrrolidine derivative with molecular formula C₇H₁₅Br₂N and molecular weight 273.01 g·mol⁻¹ . The compound exists as the hydrobromide salt, in which the tertiary pyrrolidine nitrogen is protonated and paired with a bromide counterion, while a reactive bromomethyl substituent occupies the 2-position of the ring and an ethyl group is attached to the ring nitrogen . The free base form (C₇H₁₄BrN, MW 192.10) has a predicted boiling point of 200.6 ± 13.0 °C, density of 1.267 ± 0.06 g·cm⁻³, and pKa of 9.33 ± 0.40 . This compound is primarily employed as a synthetic intermediate—specifically as an electrophilic alkylating building block—in the preparation of dopamine D₂/D₃ receptor-targeted benzamide ligands and antipsychotic pharmaceutical agents [1].

Why In-Class Pyrrolidine Alkylating Agents Cannot Be Interchanged with 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide (CAS 802829-67-0) in Pharmacologically Relevant Syntheses


The substitution of 2-(bromomethyl)-1-ethylpyrrolidine hydrobromide with structurally similar pyrrolidine-based alkylating agents is precluded by three interdependent factors: (i) regioisomeric specificity, (ii) N-substitution identity, and (iii) salt-form stability. The bromomethyl group at the 2-position (rather than the 3-position) determines the spatial trajectory of the aminomethyl linker arm in the final benzamide pharmacophore, a critical parameter for dopamine D₂/D₃ receptor binding affinity . The N-ethyl substituent, as opposed to N-methyl or N–H, governs lipophilicity and influences the pharmacokinetic profile of derived ligands . Furthermore, the hydrobromide salt form provides enhanced solid-state stability and solubility in polar organic solvents relative to the free base, which is a hygroscopic liquid susceptible to spontaneous quaternization . Generic substitution with 3-(bromomethyl)-1-ethylpyrrolidine hydrobromide (CAS 1390655-09-0), 2-(bromomethyl)-1-methylpyrrolidine hydrobromide (CAS 13617-00-0), or unsubstituted 2-(bromomethyl)pyrrolidine hydrobromide (CAS 3433-29-2) would yield structurally divergent products with altered receptor pharmacology and cannot be assumed equivalent without validation.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide (CAS 802829-67-0) Versus Closest Analogs


Regioisomeric Differentiation: 2-(Bromomethyl) vs. 3-(Bromomethyl) Substitution Determines Pharmacophoric Architecture in D₂/D₃ Ligands

The 2-(bromomethyl) regioisomer positions the aminomethyl linker precisely for optimal D₂ receptor binding in benzamide ligands such as FLB 457 and raclopride. The 3-(bromomethyl) isomer (CAS 61472-13-7 free base; CAS 1390655-09-0 hydrobromide) would place the linker at a geometrically distinct vector, fundamentally altering the spatial relationship between the pyrrolidine moiety and the benzamide aromatic ring. In the FLB 457 pharmacophore, the (S)-1-ethylpyrrolidin-2-ylmethylamine substructure is essential: FLB 457 exhibits a D₂ receptor Kᵢ of approximately 20 pM in vitro, whereas systematic structure–activity relationship (SAR) studies on benzamide neuroleptics demonstrate that altering the linker attachment position from the 2- to 3-position of the pyrrolidine ring abolishes subnanomolar affinity . The target compound serves as the direct precursor to (2S)-2-aminomethyl-1-ethylpyrrolidine via nucleophilic substitution, which is the requisite chiral amine intermediate in FLB 457, raclopride, epidepride, and sulpiride syntheses [1].

Dopamine D2 receptor Benzamide pharmacophore Regioisomeric specificity

N-Ethyl vs. N-Methyl Substitution: Lipophilicity and Pharmacokinetic Profile Differentiation in Derived Benzamide Ligands

The N-ethyl substituent on 2-(bromomethyl)-1-ethylpyrrolidine hydrobromide (MW 273.01) imparts higher lipophilicity compared to the N-methyl analog 2-(bromomethyl)-1-methylpyrrolidine hydrobromide (MW 258.99) . In the derived benzamide series, the N-ethyl moiety contributes to optimal blood–brain barrier penetration and D₂ receptor binding kinetics. FLB 457 (N-ethyl) demonstrates approximately 5-fold higher D₂ affinity (Kᵢ ≈ 20 pM) compared to its N-cyclopropylmethyl analog [¹¹C]cyclopropyl-FLB 457 (Kᵢ = 0.22 nM at D₃; Kᵢ = 0.003 nM at D₂), demonstrating that N-substitution identity directly modulates receptor pharmacology [1]. The N-methyl analog (which would yield products with one fewer methylene unit in the N-alkyl chain) is not employed in any published high-affinity D₂ PET radioligand, whereas the N-ethyl scaffold is common to FLB 457, raclopride (Kᵢ D₂ = 1.8 nM, Kᵢ D₃ = 3.5 nM), epidepride, and NCQ 115 (Kᵢ = 147 pM) [1][2].

N-alkyl substitution Lipophilicity Blood-brain barrier penetration

Hydrobromide Salt Form vs. Free Base: Stability, Handling, and Storage Advantages for Reproducible Synthetic Workflows

The hydrobromide salt of 2-(bromomethyl)-1-ethylpyrrolidine (MW 273.01) is a solid at ambient temperature, whereas the free base (MW 192.10) is a hygroscopic liquid with a predicted boiling point of 200.6 °C . The hydrobromide salt form prevents the spontaneous intramolecular quaternization that can occur with free 2-(bromomethyl)pyrrolidines, where the tertiary amine nitrogen attacks the electrophilic bromomethyl carbon to form a quaternary aziridinium or pyrrolidinium species [1]. Commercial suppliers specify storage at 2–8 °C under dry, sealed conditions for the hydrobromide, with purity specifications of ≥97% (Chemscene) to NLT 98% (MolCore) . The 3-(bromomethyl) isomer is also available as the hydrobromide salt (Sigma-Aldrich AldrichCPR CBR01704) but lacks the validated synthetic utility of the 2-isomer [2].

Salt form stability Hydrobromide Solid-state handling

Validated Synthetic Utility: Documented Role as Direct Precursor to Clinically and Radiochemically Relevant D₂/D₃ Receptor Ligands

2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide is the direct electrophilic precursor to (2S)-2-aminomethyl-1-ethylpyrrolidine (CAS 22795-99-9), which is the essential chiral amine building block in the synthesis of several clinically and radiochemically significant compounds [1]: (i) Sulpiride – an atypical antipsychotic drug sold under brand names including Dogmatil and Eglonyl, synthesized by amide coupling of 2-methoxy-5-sulfamoylbenzoic acid with 2-aminomethyl-1-ethylpyrrolidine [2]; (ii) Raclopride (FLA 870) – a selective D₂/D₃ antagonist with Kᵢ values of 1.8 nM (D₂) and 3.5 nM (D₃), used as [¹¹C]raclopride in PET imaging [3]; (iii) FLB 457 – a substituted benzamide with picomolar D₂ affinity (Kᵢ ≈ 20 pM), radiolabeled with ¹¹C or ⁷⁶Br for PET imaging of extrastriatal D₂ receptors, achieving radiochemical yields of 80% for [⁷⁶Br]FLB 457 [4]. In contrast, the 3-(bromomethyl) isomer and the N-methyl analog have no documented roles in the synthesis of any marketed pharmaceutical or validated PET radioligand .

PET radioligand synthesis Antipsychotic intermediate Sulpiride precursor

Predicted Physicochemical Parameters: Comparative Basicity and Reactivity Profile of the 2-(Bromomethyl)-1-ethylpyrrolidine Scaffold

The predicted pKa of 9.33 ± 0.40 for the conjugate acid of 2-(bromomethyl)-1-ethylpyrrolidine (free base) indicates that the pyrrolidine nitrogen is moderately basic, comparable to N-ethylpyrrolidine but slightly attenuated by the electron-withdrawing bromomethyl substituent . This pKa value positions the compound for efficient nucleophilic displacement reactions under mildly basic conditions without requiring strong bases that could promote elimination side reactions. By comparison, 3-(bromomethyl)-1-ethylpyrrolidine has a reported LogP of 1.661 and polar surface area of 3.24 Ų , while the 2-isomer has a predicted density of 1.267 g·cm⁻³ . The bromomethyl group at the 2-position benefits from anchimeric assistance by the adjacent nitrogen during nucleophilic displacement, a neighboring-group effect that is geometrically impossible for the 3-bromomethyl isomer [1]. This anchimeric assistance can accelerate desired substitution reactions relative to elimination pathways, potentially improving synthetic yields in amine displacement reactions.

pKa prediction Nucleophilic substitution reactivity Alkylating agent potency

Critical Limitation Acknowledgment: Absence of Direct Comparative Bioactivity Data for 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide Itself

It must be explicitly stated that 2-(bromomethyl)-1-ethylpyrrolidine hydrobromide is a synthetic intermediate, not a final biologically active entity. No peer-reviewed studies report direct IC₅₀, Kᵢ, or ADME measurements for this compound in any biological assay system. The differential evidence presented in this guide is necessarily derived from (a) the pharmacology of downstream products synthesized from this intermediate, (b) class-level SAR from the benzamide neuroleptic literature, and (c) predicted physicochemical parameters. No head-to-head comparative studies exist in the public domain that directly benchmark this compound against its 3-bromomethyl isomer, N-methyl analog, or N–H analog in any quantitative biological or chemical performance assay [1]. Researchers and procurement professionals should therefore evaluate this compound based on its established role in validated synthetic routes rather than on intrinsic biological activity claims. This evidence limitation is common for synthetic intermediates in the C₇H₁₅Br₂N molecular formula class, which includes at least five constitutional isomers sharing identical molecular weight (273.01) but differing in ring size (pyrrolidine vs. piperidine) and substitution pattern [2].

Evidence gap Intermediate compound Procurement caveat

Validated Research and Industrial Application Scenarios for 2-(Bromomethyl)-1-ethylpyrrolidine Hydrobromide (CAS 802829-67-0)


Synthesis of D₂/D₃ Dopamine Receptor PET Radioligands (FLB 457, Raclopride, Epidepride Series)

The primary high-value application is the synthesis of [¹¹C]FLB 457 and [⁷⁶Br]FLB 457 for positron emission tomography (PET) imaging of extrastriatal dopamine D₂ receptors in human brain. The target compound is converted via nucleophilic substitution with ammonia or azide/reduction to (2S)-2-aminomethyl-1-ethylpyrrolidine, which is then coupled to a substituted benzamide carboxylic acid. [⁷⁶Br]FLB 457 is prepared by electrophilic substitution of the tributyltin precursor with a radiochemical yield of 80% [1]. Similarly, [¹¹C]raclopride is synthesized using [¹¹C]ethyl iodide for N-alkylation of the desmethyl-pyrrolidine precursor, with the 2-aminomethyl-1-ethylpyrrolidine core structure being essential [2]. Procurement of the target compound directly supports radiopharmaceutical production programs in academic PET centers and pharmaceutical neuroscience research.

Manufacture of Sulpiride-Class Atypical Antipsychotic Active Pharmaceutical Ingredients (APIs)

The compound serves as the penultimate intermediate in the industrial synthesis of sulpiride (Dogmatil, Eglonyl) and levosulpiride. The synthetic route involves conversion of 2-(bromomethyl)-1-ethylpyrrolidine to 2-aminomethyl-1-ethylpyrrolidine, followed by amide coupling with 2-methoxy-5-sulfamoylbenzoic acid using carbonyl-1,1′-bis-imidazole as condensing agent [3]. Quantitative thin-layer chromatographic methods (HPTLC) have been validated for monitoring residual 2-aminomethyl-1-ethylpyrrolidine as an impurity in sulpiride drug substance, underscoring the industrial relevance of this intermediate [4]. Procurement supports both generic API manufacturing and impurity reference standard preparation.

Structure–Activity Relationship (SAR) Exploration of Benzamide Neuroleptics and Dopamine Receptor Pharmacology

In medicinal chemistry programs targeting dopamine D₂ and D₃ receptors, 2-(bromomethyl)-1-ethylpyrrolidine hydrobromide enables systematic variation of the benzamide aromatic substitution pattern while maintaining the critical N-ethyl-2-aminomethylpyrrolidine pharmacophore. Published SAR studies on FLB 457 analogs demonstrate that the (S)-1-ethylpyrrolidin-2-ylmethylamine moiety is conserved across compounds with D₂ Kᵢ values spanning from 20 pM (FLB 457) to 147 pM (NCQ 115) to 1.8 nM (raclopride), while varying the benzamide ring substitution [2]. The target compound thus enables libraries of benzamide analogs for receptor binding, functional assay, and in vivo PET imaging studies.

Chemical Biology Tool Compound Synthesis: Covalent Probe and Affinity Label Development

The electrophilic bromomethyl group of the target compound can be exploited not only for amine displacement but also for direct conjugation to thiol-, hydroxyl-, or amine-containing biomolecules, enabling the synthesis of covalent probes or affinity labels derived from the benzamide D₂/D₃ pharmacophore. The hydrobromide salt form provides stoichiometric precision in such conjugations, as the protonated amine is non-nucleophilic until deprotonated under controlled conditions [5]. This application is relevant for chemical biology groups developing photoaffinity labels, activity-based probes, or fluorescent ligands targeting dopamine receptor subtypes.

Quote Request

Request a Quote for 2-(Bromomethyl)-1-ethylpyrrolidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.